molecular formula C22H21N5O5S B2685689 N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251684-11-3

N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2685689
CAS No.: 1251684-11-3
M. Wt: 467.5
InChI Key: BNFCIVNJCUPUIB-UHFFFAOYSA-N
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Description

N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonamide group, and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole ring can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative.

    Attachment of the Isoxazole Moiety: The isoxazole ring is formed through cyclization reactions involving nitrile oxides and alkenes or alkynes.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-1H-indole-3-carboxamide
  • N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its indole ring is known for its role in various biological processes, while the sulfonamide and isoxazole groups contribute to its potential as a therapeutic agent.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

N-[2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-13-14(2)26-32-22(13)27-33(30,31)16-9-7-15(8-10-16)25-20(28)12-24-21(29)18-11-23-19-6-4-3-5-17(18)19/h3-11,23,27H,12H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCIVNJCUPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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